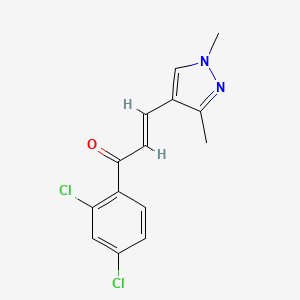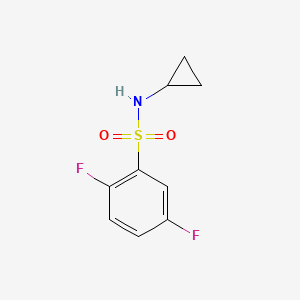
N-(4-methylbenzyl)-N'-(4-methylphenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methylbenzyl)-N'-(4-methylphenyl)urea, also known as Sunitinib, is a small molecule inhibitor that targets multiple receptor tyrosine kinases (RTKs). It was first developed as an anti-cancer drug and has been approved by the FDA for the treatment of renal cell carcinoma and imatinib-resistant gastrointestinal stromal tumors. In
科学研究应用
N-(4-methylbenzyl)-N'-(4-methylphenyl)urea has been extensively studied in preclinical and clinical trials for its anti-cancer properties. It has been shown to inhibit the growth and metastasis of various types of cancer cells, including renal cell carcinoma, gastrointestinal stromal tumors, and breast cancer. In addition, it has been found to have anti-angiogenic properties, which means that it can inhibit the formation of new blood vessels that are necessary for the growth and spread of tumors.
作用机制
N-(4-methylbenzyl)-N'-(4-methylphenyl)urea targets multiple RTKs, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor (KIT). By inhibiting these receptors, this compound can block the signaling pathways that are necessary for the growth and survival of cancer cells. In addition, it can also inhibit the formation of new blood vessels by blocking the VEGFR signaling pathway.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It can induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce tumor angiogenesis. In addition, it can also affect the immune system by inhibiting the function of regulatory T cells, which are known to suppress the anti-tumor immune response.
实验室实验的优点和局限性
N-(4-methylbenzyl)-N'-(4-methylphenyl)urea has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified, and it has a high affinity for its target receptors. In addition, it has been extensively studied in preclinical and clinical trials, which means that there is a wealth of information available on its properties and mechanisms of action. However, there are also some limitations to its use in lab experiments. It can be toxic to cells at high concentrations, and it has been shown to have off-target effects on other signaling pathways.
未来方向
There are several future directions for the study of N-(4-methylbenzyl)-N'-(4-methylphenyl)urea. One area of research is the development of new analogs that can target specific RTKs or have improved pharmacokinetic properties. Another area of research is the combination of this compound with other anti-cancer drugs to improve its efficacy and reduce toxicity. In addition, there is also interest in exploring the potential use of this compound in the treatment of other diseases, such as Alzheimer's disease and pulmonary fibrosis, which have been linked to dysregulated RTK signaling pathways. Overall, this compound is a promising drug candidate that has the potential to make a significant impact on the treatment of cancer and other diseases.
合成方法
The synthesis of N-(4-methylbenzyl)-N'-(4-methylphenyl)urea involves the condensation of 4-methylbenzylamine and 4-methylphenylisocyanate in the presence of a suitable solvent and a catalyst. The resulting product is then purified by recrystallization or chromatography. The yield of the synthesis is typically high, and the purity of the final product is usually above 95%.
属性
IUPAC Name |
1-(4-methylphenyl)-3-[(4-methylphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-12-3-7-14(8-4-12)11-17-16(19)18-15-9-5-13(2)6-10-15/h3-10H,11H2,1-2H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFBJINKDUNYXER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)NC2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-methyl-4-[(3-methyl-2-thienyl)methylene]-2-(pentafluorophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5438458.png)
![4-benzyl-1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B5438466.png)
![2-(4-methylphenyl)-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-4-quinolinecarboxamide](/img/structure/B5438476.png)
![4-(3-chloro-4-ethoxybenzoyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5438483.png)
![3-({7-[(2E)-3-phenylprop-2-enoyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl}amino)propan-1-ol](/img/structure/B5438484.png)
![methyl 4-{2-cyano-2-[4-phenyl-5-(propionylamino)-1,3-thiazol-2-yl]vinyl}benzoate](/img/structure/B5438488.png)
![3-(4-nitrophenyl)-2-thioxo-5-[4-(trifluoromethyl)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B5438491.png)
![1-[3-(3-methoxyphenoxy)propyl]-1H-benzimidazole](/img/structure/B5438501.png)
![2-{[5-(4-ethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B5438509.png)
![2-(1-benzyl-3-oxo-2-piperazinyl)-N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}acetamide](/img/structure/B5438515.png)
![ethyl {4-bromo-2-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]phenoxy}acetate](/img/structure/B5438517.png)

![6,7-dimethoxy-2-[2-(2-methoxyphenyl)vinyl]-4H-3,1-benzoxazin-4-one](/img/structure/B5438537.png)
